2-Iodo-4-nitro-5-(trifluoromethyl)aniline

Catalog No.
S829047
CAS No.
852569-37-0
M.F
C7H4F3IN2O2
M. Wt
332.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-4-nitro-5-(trifluoromethyl)aniline

CAS Number

852569-37-0

Product Name

2-Iodo-4-nitro-5-(trifluoromethyl)aniline

IUPAC Name

2-iodo-4-nitro-5-(trifluoromethyl)aniline

Molecular Formula

C7H4F3IN2O2

Molecular Weight

332.02 g/mol

InChI

InChI=1S/C7H4F3IN2O2/c8-7(9,10)3-1-5(12)4(11)2-6(3)13(14)15/h1-2H,12H2

InChI Key

LIFWKVXKKCOJPY-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)I)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

C1=C(C(=CC(=C1N)I)[N+](=O)[O-])C(F)(F)F

2-Iodo-4-nitro-5-(trifluoromethyl)aniline is a halogenated aromatic amine characterized by its molecular formula C7H4F3IN2O2C_7H_4F_3IN_2O_2 and a molecular weight of 332.02 g/mol. This compound features an iodine atom, a nitro group, and a trifluoromethyl group attached to an aniline core, making it a valuable intermediate in organic synthesis and proteomics research . Its structural formula can be represented as follows:

  • IUPAC Name: 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
  • Canonical SMILES: C1=C(C(=CC(=C1N)I)N+[O-])C(F)(F)F

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity and interactions with various targets.

  • Harmful if swallowed, inhaled, or in contact with skin: INTA can cause irritation and potential health risks upon exposure.
  • Skin irritant: Contact with skin can lead to irritation.
  • Eye irritant: Exposure to eyes can cause serious irritation.
, including:

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, which utilizes boronic acids in the presence of palladium catalysts to form biaryl compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine, expanding its utility in synthesizing other anilines.
  • Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

These reactions highlight its versatility as a building block in organic chemistry.

The biological activity of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline has been investigated primarily in the context of proteomics research. It serves as a biochemical probe that can interact with various biological targets, potentially modulating enzyme activities or receptor interactions. The trifluoromethyl group may enhance its bioavailability and interaction with lipid membranes, making it a candidate for further studies in medicinal chemistry .

The synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline can be achieved through several methods:

  • Direct Iodination: This involves the iodination of 4-nitro-5-(trifluoromethyl)aniline using iodine and an oxidizing agent.
  • Multistep Synthesis: Starting from 4-trifluoromethylaniline, this method may include chlorination followed by reduction and subsequent iodination to yield the desired product.

These synthetic routes allow for the production of this compound in both laboratory and industrial settings, optimizing conditions for yield and purity.

2-Iodo-4-nitro-5-(trifluoromethyl)aniline finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound's ability to form complexes through hydrogen bonding makes it useful in developing new materials.
  • Biochemical Research: It is employed as a probe in proteomics studies to explore protein interactions and functions .

Interaction studies involving 2-Iodo-4-nitro-5-(trifluoromethyl)aniline focus on its ability to form complexes with metal ions or biological macromolecules. These interactions can lead to novel fluorescent properties or facilitate the study of molecular interactions in biological systems. Understanding these interactions is crucial for developing new therapeutic agents or materials with specific functionalities.

Several compounds share structural similarities with 2-Iodo-4-nitro-5-(trifluoromethyl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-IodoanilineIodine at the second positionLacks nitro and trifluoromethyl groups
4-IodoanilineIodine at the fourth positionDifferent substitution pattern
2-Bromo-4-nitroanilineBromine instead of iodineLess reactive compared to iodine-containing analogs
2-Iodo-4-nitro-6-(trifluoromethyl)anilineSimilar structure but different positionVariation in substitution pattern affecting reactivity

Uniqueness

The unique combination of iodine, nitro, and trifluoromethyl groups in 2-Iodo-4-nitro-5-(trifluoromethyl)aniline provides distinct reactivity patterns that are not present in similar compounds. This makes it particularly valuable as an intermediate for various synthetic applications and as a probe in biological research.

2-Iodo-4-nitro-5-(trifluoromethyl)aniline represents a complex aromatic amine characterized by multiple functional group substitutions on the benzene ring core. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the primary name indicating the substitution pattern: iodine at position 2, nitro group at position 4, and trifluoromethyl group at position 5 relative to the amino group. The compound is also known by its Chemical Abstracts Service registry number 852569-37-0 and carries the molecular descriptor MFCD12922673.

The molecular structure features a benzene ring with an amino group serving as the principal functional group, defining it as an aniline derivative. The three substituents create a unique electronic environment that significantly influences the compound's physical and chemical properties. The iodine atom at position 2 provides a leaving group capability for various substitution reactions, while the nitro group at position 4 serves as a strong electron-withdrawing group that affects the electron density distribution across the aromatic system. The trifluoromethyl group at position 5 contributes to enhanced lipophilicity and metabolic stability, characteristics that are highly valued in pharmaceutical applications.

The compound's three-dimensional structure exhibits specific conformational preferences influenced by the steric and electronic effects of the substituents. The trifluoromethyl group, with its Van der Waals radius similar to that of hydrogen, does not introduce significant steric strain while providing substantial electronic effects. This structural arrangement results in a compound with distinct solubility characteristics and reactivity patterns that differentiate it from other aniline derivatives.

Table 1: Molecular Properties of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline

PropertyValueSource
Molecular FormulaC7H4F3IN2O2
Molecular Weight332.02 g/mol
Chemical Abstracts Service Number852569-37-0
Molecular DescriptorMFCD12922673
Melting Point128-130°C
Physical StateSolid
Purity (typical commercial)95%

Historical Development in Synthetic Chemistry

The development of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline synthesis represents a convergence of several important synthetic methodologies in organic chemistry. The compound's synthesis typically involves multi-step processes that have evolved from traditional aromatic substitution reactions to more sophisticated approaches. Early synthetic approaches relied on conventional nitration and halogenation sequences, but modern methods have incorporated more selective and efficient transformations.

One significant synthetic route involves the nitration of 2-iodo-5-(trifluoromethyl)aniline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. This approach demonstrates the application of classical electrophilic aromatic substitution principles to create the desired substitution pattern. The reaction conditions must be carefully controlled to prevent decomposition of the sensitive trifluoromethyl group and to achieve selective nitration at the desired position.

Alternative synthetic strategies have emerged that utilize more modern methodologies. These include approaches that start from different aromatic precursors and employ selective functionalization techniques. The development of these synthetic routes has been driven by the need for more efficient and scalable processes suitable for industrial production. Industrial production methods often involve optimized nitration processes designed to enhance yield and purity, incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

The evolution of synthetic methods for this compound reflects broader trends in organofluorine chemistry, where the incorporation of trifluoromethyl groups has become increasingly important. The development of reliable synthetic routes to trifluoromethyl-containing compounds has been a significant focus in synthetic chemistry due to the unique properties these groups impart to organic molecules. The carbon-fluorine bond's exceptional strength and the electronic effects of fluorine substitution have made trifluoromethyl groups highly sought after in pharmaceutical and agrochemical applications.

Role in Modern Organofluorine Chemistry

2-Iodo-4-nitro-5-(trifluoromethyl)aniline occupies a significant position within the broader context of organofluorine chemistry, where compounds containing carbon-fluorine bonds have become increasingly important in various applications. The carbon-fluorine bond represents one of the strongest single bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly stronger than carbon-chlorine bonds at 320 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of organofluorine compounds, making them valuable in applications requiring robust molecular structures.

The trifluoromethyl group present in this compound exemplifies the unique properties that fluorine substitution brings to organic molecules. Fluorine's position as the most electronegative element in the periodic table, with an electronegativity value of 3.98, creates highly polarized carbon-fluorine bonds with significant dipole moments of 1.41 Debye. This polarity, combined with fluorine's low polarizability of 0.56 × 10⁻²⁴ cubic centimeters, results in distinctive intermolecular interactions that influence both physical properties and biological activity.

The compound serves as a valuable building block in the synthesis of more complex organofluorine molecules, particularly in pharmaceutical and agrochemical development. The presence of the iodine atom provides a reactive site for various coupling reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions enable the construction of carbon-carbon bonds while preserving the trifluoromethyl group, allowing for the elaboration of molecular complexity while maintaining the beneficial properties imparted by fluorine substitution.

Table 2: Chemical Reactivity Profile of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline

Reaction TypeReactive SiteCommon ReagentsProduct TypeReference
ReductionNitro groupHydrogen gas/Palladium on carbonAmino derivatives
ReductionNitro groupSodium borohydrideAmino derivatives
SubstitutionIodine atomBoronic acids/Palladium catalystCoupled products
OxidationNitro groupPotassium permanganateNitroso derivatives
OxidationNitro groupChromium trioxideHigher oxidation state compounds

In proteomics research, 2-Iodo-4-nitro-5-(trifluoromethyl)aniline functions as a biochemical probe, where its unique structural features enable specific interactions with biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and improving bioavailability, while the nitro group can participate in redox reactions that may be relevant to biological processes. The iodine atom contributes to halogen bonding interactions, a type of noncovalent interaction that has gained recognition for its importance in biological systems and drug design.

The compound's role extends to applications in materials science and specialty chemical production. Organofluorine compounds are extensively used in the development of advanced materials due to their unique properties, including low surface energy, chemical resistance, and thermal stability. The specific combination of functional groups in 2-Iodo-4-nitro-5-(trifluoromethyl)aniline provides opportunities for creating materials with tailored properties through controlled polymerization or incorporation into larger molecular architectures.

The broader context of organofluorine chemistry continues to evolve, with increasing recognition of the importance of fluorine-containing compounds in pharmaceutical development. More than twenty new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names, demonstrating the practical significance of trifluoromethyl-containing compounds in agricultural applications. This trend reflects the ongoing expansion of organofluorine chemistry into new application areas, where the unique properties of carbon-fluorine bonds continue to provide solutions to challenging chemical and biological problems.

For 2-Iodo-4-nitro-5-(trifluoromethyl)aniline

MethodReagentsSolvent SystemTemperature (°C)Yield (%)Reference
N-Iodosuccinimide/p-Toluenesulfonic acidNIS, p-TsOH·H2OTHF/MeOH (1:1)2591 [1]
Conventional Nitration (HNO3/H2SO4)HNO3, H2SO4Concentrated acids60-8061-83 [5]
Sandmeyer ReactionNaNO2, HCl, CuIAqueous/organic0-557-78 [28]
Diazotization-TetrafluoroborationNaNO2, HBF4Aqueous/organic0-2564-100 [11]
Silver-based Iodination (Ag2SO4/I2)Ag2SO4, I2DCM/ACN2520-60 [7]
Flow Synthesis (Continuous)Various (optimized)Flow-optimizedVariable85-95 [29]
Industrial Scale ProductionOptimized reagentsIndustrial solventsProcess-dependent80-90 [30]

Table 2: Process Parameters for Continuous Flow Reactor Applications

ParameterLaboratory ScalePilot ScaleIndustrial ScaleReference
Reactor Volume (mL)5-50100-10001000-10000 [17] [24]
Flow Rate (μL/min)50-500500-50005000-50000 [17] [24]
Residence Time (min)5-6010-12030-300 [18] [21]
Temperature Control (±°C)±1±2±5 [18] [19]
Pressure Range (bar)1-105-3010-50 [20]
Heat Transfer Coefficient (W/m²K)500-1000300-800200-600 [19]
Mass Transfer Efficiency (%)85-9580-9075-85 [17]
Space-Time Yield (g/L·h)50-200100-500200-1000 [17] [23]
Conversion Rate (%)85-9580-9075-85 [29] [27]
Selectivity (%)90-9885-9580-90 [29] [27]

Table 3: Purification Methods and Efficiency

MethodEluent SystemRecovery (%)Purity (%)Scale ApplicabilityReference
Gradient Silica ChromatographyEtOAc/Hexane (10-30%)85-9595-99Lab to pilot [1] [25]
RecrystallizationEtOAc/Heptane70-8590-98All scales [28]
Liquid-Liquid ExtractionDCM/Water75-9085-95All scales [9]
Continuous Flow PurificationIn-line purification90-9898-99.5Pilot to industrial [27] [17]
Preparative HPLCMeOH/Water gradient80-9599+Lab scale [25]
Column Chromatography (Normal Phase)EtOAc/Hexane80-9090-98Lab to pilot [1] [25]
Flash ChromatographyVariable gradient85-9595-99Lab to pilot [26] [25]

Table 4: Diazotization Optimization Parameters

ParameterNOBF4 MethodtBuONO/BF3 MethodClassical MethodFlow MethodReference
Temperature (°C)0-520-250-510-15 [16] [14]
pH Range1-22-30-11-2 [31] [12]
Reagent Equivalents (NaNO2)1.1-1.2N/A1.11.1 [11] [13]
Reagent Equivalents (HBF4)1.2-1.54.0 (BF3)1.21.3 [11] [13]
Reaction Time (min)30-6060-12045-905-15 [16] [11]
Yield (%)75-8580-9064-7885-95 [11] [14]
Stability (hours)24-4812-246-12Immediate use [12] [15]
Decomposition Temperature (°C)150-180120-150100-120N/A [31] [12]

The crystallographic analysis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline reveals a complex three-dimensional supramolecular architecture governed by distinctive halogen-nitro interactions. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters of a = 12.4 Å, b = 8.6 Å, c = 14.2 Å, containing four molecules per unit cell [1]. The molecular structure exhibits a planar benzene ring system with the nitro group making a dihedral angle of 7.4° with the aromatic ring plane, while the trifluoromethyl group adopts a nearly staggered conformation with a torsion angle of 45.2° [1].

The most significant structural feature is the presence of symmetrical three-center iodo-nitro interactions that generate unique intermolecular networks. The iodine atom forms short contacts with nitro oxygen atoms at distances of 3.240 Å and 3.18-3.24 Å, with C-I···O angles of 169.8°, indicating strong directional halogen bonding [2]. These interactions are comparable to those observed in related iodo-nitro systems, where iodine atoms act as electron-accepting centers while nitro oxygen atoms serve as electron donors [3]. The planar and slightly asymmetric nature of these three-center I···(O)2 interactions leads to the formation of molecular ribbons and chains that propagate through the crystal structure [2].

Additional structural stabilization arises from dipolar nitro-nitro interactions with O···O distances of 3.12 Å and contact angles of 145.6° [1]. These interactions, combined with the halogen bonding, create a robust three-dimensional framework that is notably devoid of conventional hydrogen bonds or aromatic stacking interactions [1]. The absence of N-H···O hydrogen bonds is particularly striking, as such interactions are commonly observed in aniline derivatives [2].

The crystallographic data demonstrates that the supramolecular organization is primarily governed by the complementary nature of the halogen and nitro functionalities, with the electron-withdrawing trifluoromethyl group influencing the overall electronic distribution within the crystal lattice [1]. The formation of these unique sheet-like structures built from iodo-nitro and nitro-nitro interactions represents a distinctive example of halogen bonding in crystalline organic materials [4].

Advanced Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁹F)

The multinuclear Nuclear Magnetic Resonance spectroscopic analysis provides comprehensive structural elucidation of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline through proton, carbon-13, and fluorine-19 studies. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic aromatic proton signals at δ 8.43 ppm (singlet, 1H) and δ 7.11 ppm (singlet, 1H), corresponding to the two aromatic protons on the heavily substituted benzene ring [5]. The significant downfield shift of the proton signal at δ 8.43 ppm reflects the strong electron-withdrawing effects of the adjacent nitro group, consistent with the deshielding patterns observed in nitroaniline derivatives [5].

The ¹³C Nuclear Magnetic Resonance spectrum reveals distinct carbon environments reflecting the electronic influence of the substituents. The carbon bearing the iodine substituent appears at δ 121.8 ppm, while the carbon adjacent to the nitro group resonates at δ 145.3 ppm [5]. This substantial deshielding of the carbon bearing the nitro group confirms the strong electron-withdrawing character of the nitro functionality. The carbon chemical shift analysis indicates the installation of an electron-poor center adjacent to iodine, as evidenced by the deshielding of the quaternary carbon atom attached to iodine [6].

The ¹⁹F Nuclear Magnetic Resonance spectrum displays a characteristic singlet at δ -61.19 ppm corresponding to the trifluoromethyl group [5]. This chemical shift value is consistent with trifluoromethyl groups attached to electron-deficient aromatic systems, where the electron-withdrawing nature of the nitro and iodine substituents influences the fluorine chemical environment [7]. The sharpness of the fluorine signal indicates restricted rotation of the trifluoromethyl group, supporting the crystallographic observation of a preferential staggered conformation [5].

Comparative analysis with related trifluoromethyl-substituted anilines reveals that the presence of multiple electron-withdrawing substituents (iodine, nitro, and trifluoromethyl) creates a cumulative deshielding effect throughout the aromatic system [8]. The multinuclear Nuclear Magnetic Resonance data collectively confirm the structural integrity of the compound and provide insight into the electronic distribution that governs the observed intermolecular interactions in the solid state [5].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline reveals distinctive fragmentation patterns that provide structural confirmation and insight into the compound's stability. The molecular ion peak appears at m/z 333.0 [M+H]⁺, corresponding to the protonated molecular ion with the expected isotope pattern reflecting the presence of iodine [9]. The base peak intensity and fragmentation behavior are characteristic of heavily substituted aniline derivatives containing multiple electron-withdrawing groups .

The primary fragmentation pathway involves the loss of iodine (mass 127), resulting in a significant fragment ion corresponding to the nitro-trifluoromethyl-aniline moiety . This fragmentation pattern is consistent with the known tendency of aryl-iodine bonds to undergo homolytic cleavage under mass spectrometric conditions, particularly when the aromatic ring bears electron-withdrawing substituents that stabilize the resulting radical species . The loss of the nitro group (mass 46) represents another major fragmentation pathway, generating fragments that retain the iodo-trifluoromethyl-aniline core structure .

Secondary fragmentation processes include the sequential loss of fluorine atoms from the trifluoromethyl group, producing characteristic fragment ions at m/z values corresponding to the loss of one, two, or three fluorine atoms . The trifluoromethyl group fragmentation typically proceeds through the formation of difluoromethyl and monofluoromethyl intermediates, ultimately leading to the complete loss of the CF₃ moiety . These fragmentation patterns are particularly useful for confirming the presence and position of the trifluoromethyl substituent within the molecular structure .

The fragmentation behavior also reveals the relative stability of different molecular regions, with the aromatic core showing higher stability compared to the substituent groups . The electron-withdrawing nature of the substituents influences the fragmentation pathways by stabilizing certain radical intermediates while destabilizing others, leading to preferential cleavage patterns that are characteristic of this class of compounds . These mass spectrometric fragmentation patterns serve as valuable fingerprints for compound identification and structural elucidation in analytical applications .

Computational Modeling of Electronic Effects

The computational modeling of electronic effects in 2-Iodo-4-nitro-5-(trifluoromethyl)aniline employs density functional theory calculations to elucidate the electronic structure and properties that govern its crystallographic behavior and intermolecular interactions. Multiple computational methods, including B3LYP, M06-2X, and PBE0 functionals with various basis sets, have been applied to obtain a comprehensive understanding of the compound's electronic characteristics [11].
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis reveals significant electronic perturbations induced by the multiple electron-withdrawing substituents. The trifluoromethyl group, with its strong electron-withdrawing effect, increases the energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, with calculated values ranging from 3.34 to 3.53 eV depending on the computational method employed [11]. This enlarged energy gap is consistent with the observed stability of the compound and its resistance to electrophilic aromatic substitution reactions [11].

The computed dipole moment values, ranging from 4.14 to 4.32 D across different methods, reflect the substantial charge separation within the molecule due to the asymmetric distribution of electron-withdrawing groups [11]. The iodine atom carries a significant partial positive charge (+0.45 e), while the nitro nitrogen bears a substantial negative charge (-0.85 e), creating the electronic complementarity necessary for the observed halogen-nitro interactions [11]. The trifluoromethyl group contributes to the overall electron deficiency of the aromatic system, with fluorine atoms carrying partial negative charges that influence the compound's electrostatic potential surface [11].

XLogP3

2.6

Dates

Last modified: 08-16-2023

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